rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate
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Overview
Description
rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate: is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a bicyclic structure with a pyrrolo[3,4-c]pyridine core, which is a significant scaffold in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multi-step organic synthesis. The starting materials often include benzyl derivatives and pyrrolo[3,4-c]pyridine precursors. Key steps in the synthesis may involve:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Transformations: Introduction of the tosyl and carboxylate groups through functional group transformations.
Purification: Purification of the final product using techniques such as column chromatography and recrystallization.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolo[3,4-c]pyridine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Dihydro or tetrahydro derivatives of the pyrrolo[3,4-c]pyridine core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the function of specific enzymes or receptors due to its structural similarity to biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs targeting specific pathways or receptors. The compound’s unique structure may offer advantages in terms of selectivity and potency.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring a high degree of structural complexity.
Mechanism of Action
The mechanism of action of rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- rel-(3aR,7aS)-Methyl 2-benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate
- rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate
Comparison: Compared to similar compounds, rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate stands out due to the presence of the tosyl group, which can significantly influence its reactivity and biological activity. The unique combination of functional groups in this compound may offer distinct advantages in terms of selectivity and potency in various applications.
Properties
IUPAC Name |
methyl (3aS,7aS)-2-benzyl-5-(4-methylphenyl)sulfonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-18-8-10-21(11-9-18)30(27,28)25-13-12-23(22(26)29-2)17-24(15-20(23)16-25)14-19-6-4-3-5-7-19/h3-11,20H,12-17H2,1-2H3/t20-,23+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYOHCKEPBLYFZ-NZQKXSOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CN(CC3C2)CC4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@]3(CN(C[C@H]3C2)CC4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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